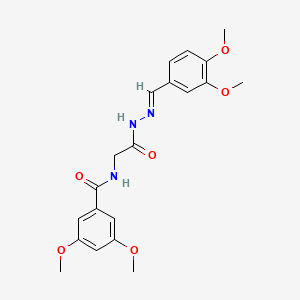

![molecular formula C15H12N2O2 B2445262 2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione CAS No. 954564-43-3](/img/structure/B2445262.png)

2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

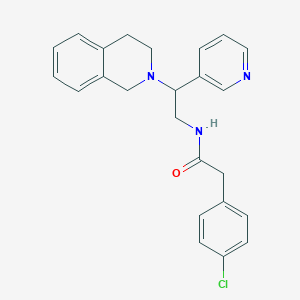

“2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione” is a compound with the molecular formula C15H12N2O2 . It is a derivative of isoindole-1,3-dione, also known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids .

Synthesis Analysis

The synthesis of multifunctionalized isoindole-1,3-diones, such as “2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione”, can be achieved by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione” consists of a fused heterocyclic ring system . This structure is complex and variable, which gives it a broad potential for use in chemical production and clinical medicine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The compound “2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione” has a molecular weight of 252.27 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Dopamine Receptor Modulation

Isoindoline-1,3-dione derivatives, including “2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione”, have been found to modulate the dopamine receptor D3 . This suggests a potential application as antipsychotic agents .

Treatment of Parkinson’s Disease

Inhibition of β-Amyloid Protein Aggregation

Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation . This suggests a potential capacity in the treatment of Alzheimer’s disease .

Anticancer Agents

Isoindoline-1,3-dione derivatives were synthesized and investigated against blood cancer using K562 and Raji cell lines . The cytotoxicity assay was performed to determine the influence of these derivatives on the survival of the cancer cells . This suggests a potential application as anticancer agents .

Induction of Apoptosis and Necrosis in Cancer Cells

One of the isoindoline-1,3-dione derivatives, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed the most inhibitory effect on the viability of the cancer cells . This compound induced apoptosis and necrosis in Raji cells , indicating a potential use in cancer therapy .

Broad Potential in Chemical Production and Clinical Medicine

Tricyclic isoindole-1,3-dione derivatives, which include “2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione”, have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .

作用機序

Target of Action

The primary target of 2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, reinforcement, and the release of various hormones.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

The interaction of 2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione with the dopamine receptor D2 can affect various biochemical pathways. Given the role of this receptor in the dopaminergic system, these pathways likely involve the regulation of dopamine levels and the modulation of downstream effects related to motor control, reward, and reinforcement .

Result of Action

特性

IUPAC Name |

2-[3-(aminomethyl)phenyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-9-10-4-3-5-11(8-10)17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUSEUUCMJBEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2445179.png)

![1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2445181.png)

![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)

![N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2445197.png)

![3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2445198.png)

![Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2445199.png)